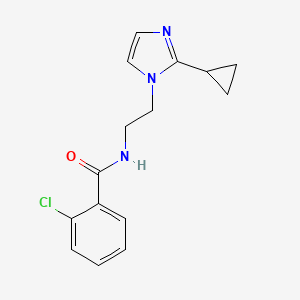

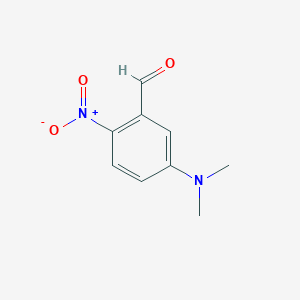

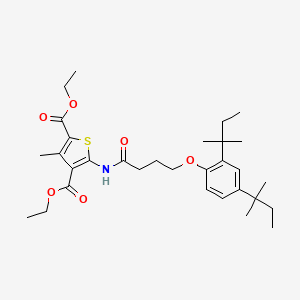

2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding imine derivatives. These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is confirmed by IR, NMR spectroscopic data, as well as single-crystal X-ray analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding imine derivatives. These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

The compound's utility has been explored in the synthesis of N-substituted imidazolylbenzamides, demonstrating potential as selective class III agents in cardiac electrophysiological activity. This class of compounds shows promise in treating arrhythmias due to their potency in in vitro Purkinje fiber assays, comparable to sematilide, a potent selective class III agent under clinical trials (Morgan et al., 1990).

Synthesis of Heterocyclic Compounds

Research has detailed the synthesis of substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and other heterocycles from omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds. These syntheses open pathways for creating a variety of biologically active compounds, showcasing the versatility of chloroalkyl precursors in heterocyclic chemistry (Basheer & Rappoport, 2006).

Antiulcer Agents

The compound's structure has similarities with imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective antiulcer agents. Although these specific compounds did not exhibit significant antisecretory activity, they demonstrated good cytoprotective properties, indicating potential for development into effective antiulcer medications (Starrett et al., 1989).

Antitumor Evaluation

A novel series of compounds related in structure to "2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide" were synthesized and evaluated for antitumor activity. These compounds showed significant cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents (Tomorowicz et al., 2020).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, sharing a core structure with "this compound", were designed, synthesized, and evaluated for their antimycobacterial activity. Some compounds exhibited considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting the compound's framework's relevance in developing new antimycobacterial agents (Lv et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUENGRWGDRAJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2606964.png)

![1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2606965.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2606966.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606969.png)

![(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2606971.png)

![2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide](/img/structure/B2606979.png)